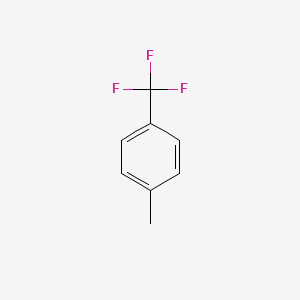

4-Methylbenzotrifluoride

Description

The exact mass of the compound 4-Methylbenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylbenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLRAYMYEXQKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210335 | |

| Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-17-6 | |

| Record name | 1-Methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH7JBW374B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylbenzotrifluoride CAS number 6140-17-6 properties

An In-depth Technical Guide to 4-Methylbenzotrifluoride (CAS: 6140-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, identified by the CAS number 6140-17-6, is a colorless, aromatic organic compound with the chemical formula C₈H₇F₃.[1][2][3] Also known by synonyms such as 1-methyl-4-(trifluoromethyl)benzene and α,α,α-trifluoro-p-xylene, it serves as a crucial intermediate in the synthesis of a wide range of specialty chemicals.[2][4][5][6][7] Its molecular structure, which features a stable and highly electronegative trifluoromethyl (-CF₃) group on a toluene backbone, imparts unique chemical properties that are highly valued in the pharmaceutical and agrochemical industries.[1][3] The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making 4-methylbenzotrifluoride a key building block for developing advanced active ingredients.[1] This guide provides a comprehensive overview of its properties, experimental protocols, and applications.

Physicochemical Properties

4-Methylbenzotrifluoride is a colorless, transparent liquid at room temperature.[1][3][4] It is generally insoluble in water but soluble in common organic solvents.[2][8] Its key physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6140-17-6 | [2][3][4][9] |

| Molecular Formula | C₈H₇F₃ | [1][2][3][6] |

| Molecular Weight | 160.14 g/mol | [3][5][6][7] |

| Appearance | Clear, colorless liquid | [3][4][10][11] |

| Density | 1.144 g/mL at 25°C | [1][4] |

| Boiling Point | 129 °C | [1][4][10] |

| Flash Point | 27 °C / 80.6 °F | [10][12] |

| Refractive Index (n²⁰/D) | 1.426 | [1][4][11] |

| Vapor Pressure | 12.6 - 13 mmHg at 25°C | [2][4] |

| LogP | 3.01 - 3.25 | [2][3] |

Spectral Data

Structural confirmation of 4-Methylbenzotrifluoride is typically achieved through various spectroscopic methods. While the raw spectra are maintained in spectral databases, the availability of key techniques is noted below.

| Spectroscopic Technique | Availability / Confirmation |

| ¹H NMR | Data available and used for structural analysis.[5][13] |

| ¹³C NMR | Data available and used for structural analysis.[13] |

| Infrared (IR) Spectroscopy | Spectrum conforms to the expected structure.[5][11][13] |

| Mass Spectrometry (MS) | Data available, typically via GC-MS.[5][13] |

| Raman Spectroscopy | Data available.[5][13] |

Safety and Handling

4-Methylbenzotrifluoride is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][8][9][12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor.[5][8][9] |

| H315 | Causes skin irritation.[5][8][9] |

| H319 | Causes serious eye irritation.[5][8][9] |

| H335 | May cause respiratory irritation.[5][8][9] |

Handling and Storage

Proper handling and storage are essential for safety and to maintain the integrity of the compound.

-

Handling : Use spark-proof tools and explosion-proof equipment.[2][12] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[2][12] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and protective clothing, should be worn.[2][12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[2][10] Keep away from heat, sparks, open flames, and other sources of ignition.[2][9][12] Incompatible materials include strong oxidizing agents and strong bases.[2][10]

Experimental Protocols

Synthesis Protocol: Multi-Step Synthesis from 2,5-Dichlorotoluene

A documented method for synthesizing 4-Methylbenzotrifluoride involves a three-step process starting from 2,5-dichlorotoluene.[14] This approach ensures high purity of the final product.

Methodology:

-

Friedel-Crafts Reaction: 2,5-dichlorotoluene is used as the starting material in a Friedel-Crafts reaction to introduce a trichloromethyl group.

-

Fluorination: The resulting intermediate undergoes a fluorination reaction, where the chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms, forming 2,5-dichloro-4-(trifluoromethyl)toluene. This step is followed by purification via distillation.

-

Hydrogenation-Dechlorination: The purified intermediate is subjected to catalytic hydrogenation to remove the two chlorine atoms from the benzene ring. In a typical procedure, 2,5-dichloro-4-(trifluoromethyl)toluene (230g), methanol (400mL), sodium acetate (205g), and 10% Pd/C catalyst (20g) are added to a hydrogenation autoclave. The reaction proceeds at 90°C under a hydrogen pressure of 1.0 MPa. Upon completion, the product is filtered, the solvent is removed, and the final product is purified by reduced-pressure distillation to yield 4-Methylbenzotrifluoride with a purity exceeding 99%.[14]

References

- 1. innospk.com [innospk.com]

- 2. 4-Methylbenzotrifluoride(6140-17-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylbenzotrifluoride, 98% | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. Page loading... [guidechem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Methylbenzotrifluoride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 4-Methylbenzotrifluoride(6140-17-6) 1H NMR [m.chemicalbook.com]

- 14. CN105085158B - A kind of synthetic method of p-methylbenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)toluene, also known as p-xylene trifluoride or 1-methyl-4-(trifluoromethyl)benzene, is an important fluorinated organic compound. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Trifluoromethyl)toluene, detailed experimental protocols for their determination, and insights into its reactivity and applications.

Physicochemical Properties

The physicochemical properties of 4-(Trifluoromethyl)toluene are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, and for designing and optimizing synthetic routes and formulations.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃ | [5] |

| Molecular Weight | 160.14 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Aromatic | [5] |

| Density | 1.19 g/mL at 20 °C | [5] |

| Boiling Point | 102 °C | [5] |

| Melting Point | -29 °C | [5] |

| Solubility in Water | <1 mg/mL | [5] |

| Refractive Index (n_D^20) | 1.414 | [5] |

Safety and Handling

| Property | Value | Reference |

| Flash Point | 12 °C (54 °F) | [6] |

| Hazards | Highly flammable liquid and vapor. May cause skin, eye, and respiratory irritation. | [5][7] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and a respirator are recommended. | [7][8][9] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization and application of 4-(Trifluoromethyl)toluene. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11]

Methodology:

-

Apparatus Setup: A small quantity of 4-(Trifluoromethyl)toluene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[10][12] The fusion tube is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or an aluminum block.[10]

-

Heating: The apparatus is heated slowly and uniformly.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This is the boiling point.[10]

-

Confirmation: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid re-enters the capillary tube is also recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity.[13] Since 4-(Trifluoromethyl)toluene is a liquid at room temperature, this protocol would apply to its solid state at low temperatures.

Methodology:

-

Sample Preparation: A small amount of solidified 4-(Trifluoromethyl)toluene is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath or a melting point apparatus.[14]

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point.[15] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it affects absorption and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, and toluene.

-

Procedure:

-

Place a small, measured amount (e.g., 25 mg or 0.05 mL) of 4-(Trifluoromethyl)toluene into a test tube.[16]

-

Add a small portion (e.g., 0.75 mL) of the solvent in increments.[16]

-

Shake the test tube vigorously after each addition.[16]

-

Observe whether the solute dissolves completely. If it does, it is considered soluble. If two distinct layers form, it is immiscible.[17]

-

-

Classification: The solubility behavior helps classify the compound's polarity. For instance, solubility in water suggests the presence of polar functional groups, while solubility in non-polar solvents like hexane indicates a non-polar nature.[18]

Determination of Vapor Pressure

Vapor pressure is a measure of a substance's volatility and is important for understanding its environmental fate and for process safety calculations.[19]

Methodology (Static Method):

-

Sample Preparation: The 4-(Trifluoromethyl)toluene sample is purified to remove any volatile impurities.

-

Apparatus: A static apparatus, which consists of a sample container connected to a pressure measuring device (manometer) and a vacuum system, is used.[19]

-

Procedure:

-

The sample is placed in the container and degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

The apparatus is evacuated to a high vacuum.[19]

-

The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is measured. This is the vapor pressure at that temperature.[20]

-

Measurements are repeated at different temperatures to obtain a vapor pressure curve.

-

Reactivity and Synthesis

Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] However, the methyl group is an activating, ortho-, para-directing group. The interplay of these two substituents governs the reactivity of the molecule. Nitration of trifluorotoluene, for example, yields 3-nitrotrifluorotoluene.[6]

Synthesis

Industrially, trifluorotoluenes are often synthesized by reacting the corresponding trichloromethyl-substituted benzene with hydrogen fluoride.[6] A laboratory-scale synthesis can involve the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst.[6] Another approach involves the reaction of p-toluic acid with sulfur tetrafluoride.[21]

Applications in Drug Development

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties.[3]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[3]

-

Enhanced Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and enhance binding interactions with target proteins.[1]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern medicinal chemistry.[4][22] For example, the antidepressant fluoxetine contains a trifluoromethylphenyl group.[4]

Conclusion

4-(Trifluoromethyl)toluene is a key intermediate with a unique set of physicochemical properties that make it highly valuable in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a framework for the accurate determination of its core properties, enabling researchers to fully leverage the potential of this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. geneseo.edu [geneseo.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. athabascau.ca [athabascau.ca]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. m.youtube.com [m.youtube.com]

- 19. vscht.cz [vscht.cz]

- 20. Vapor pressure - Wikipedia [en.wikipedia.org]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Discovery of p-Tolyl Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl trifluoride, also known as 4-methylbenzotrifluoride, is a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its discovery in the mid-20th century, stemming from investigations into fluorinated aromatic compounds, has paved the way for significant advancements in medicinal chemistry and materials science.[2][3] The introduction of the trifluoromethyl group (-CF3) imparts unique properties to organic molecules, including enhanced lipophilicity and metabolic stability, making it a highly desirable moiety in drug design.[1] This technical guide provides a comprehensive overview of the historical context, key synthesis methodologies, detailed experimental protocols, and characterization of p-tolyl trifluoride.

Discovery and Historical Context

The synthesis of p-tolyl trifluoride is rooted in the pioneering work on organofluorine chemistry. While the exact date of its first synthesis is not precisely documented, it is reported to have been first prepared in the mid-20th century during the broader development of fluorinated organic compounds for industrial applications.[3] The foundational chemistry enabling its synthesis can be traced back to the late 19th century with the work of Belgian chemist Frédéric Jean Edmond Swarts. In 1892, Swarts developed a method for introducing fluorine into organic molecules by reacting organic polyhalides with inorganic fluorides like antimony trifluoride, a process now famously known as the Swarts reaction.[4][5][6] This reaction was a significant breakthrough, as direct fluorination was often too violent and difficult to control.[3] The Swarts reaction and subsequent developments in fluorination chemistry were instrumental in the eventual synthesis of a wide range of aromatic trifluorides, including p-tolyl trifluoride.

Physicochemical and Spectroscopic Data

p-Tolyl trifluoride is a colorless to pale yellow liquid with a mild aromatic odor.[3] It is sparingly soluble in water but readily dissolves in common organic solvents.[2] Key physicochemical properties and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of p-Tolyl Trifluoride

| Property | Value | Reference |

| Molecular Formula | C8H7F3 | [2] |

| Molecular Weight | 160.14 g/mol | [2] |

| CAS Number | 6140-17-6 | [7] |

| Boiling Point | 129 °C (lit.) | [7] |

| Density | 1.144 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.426 (lit.) | [7] |

Table 2: Spectroscopic Data of p-Tolyl Trifluoride

| Spectroscopy | Data | Reference |

| ¹H NMR | See Table 3 | [2] |

| ¹³C NMR | See Table 4 | [2] |

| ¹⁹F NMR | Data available on PubChem | [2] |

| IR Spectrum | Data available from NIST | [8] |

| Mass Spectrum | Data available on SpectraBase | [9] |

Table 3: ¹H NMR Spectral Data of p-Tolyl Trifluoride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.51 | d | 2H | Aromatic CH |

| 7.26 | d | 2H | Aromatic CH |

| 2.40 | s | 3H | -CH₃ |

Note: Spectrum obtained from Sigma-Aldrich Co. LLC.[2]

Table 4: ¹³C NMR Spectral Data of p-Tolyl Trifluoride

| Chemical Shift (ppm) | Assignment |

| 138.2 | Aromatic C-CH₃ |

| 132.1 (q) | Aromatic C-CF₃ |

| 129.5 | Aromatic CH |

| 125.4 (q) | Aromatic CH |

| 124.2 (q) | -CF₃ |

| 21.0 | -CH₃ |

Note: Spectrum obtained from Wiley-VCH GmbH.[2]

Synthesis Methodologies

The synthesis of p-tolyl trifluoride is primarily achieved through two major routes: the fluorination of p-toluic acid using sulfur tetrafluoride (SF₄) and the Swarts reaction, which involves the fluorination of p-tolyl trichloride.

Fluorination of p-Toluic Acid with Sulfur Tetrafluoride (SF₄)

This method provides a direct route from a carboxylic acid to the trifluoromethyl group. The reaction is typically carried out under high pressure and temperature in an autoclave.

Swarts Reaction: Fluorination of p-Tolyl Trichloride

A more traditional and widely used industrial method involves a two-step process. First, p-xylene is subjected to free-radical chlorination to produce p-tolyl trichloride. This intermediate is then fluorinated using a Swarts reagent, typically antimony trifluoride (SbF₃), often with a catalyst such as antimony pentachloride (SbCl₅).

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods of p-tolyl trifluoride.

Protocol 1: Fluorination of p-Toluic Acid with SF₄

Materials:

-

p-Toluic acid

-

Sulfur tetrafluoride (SF₄)

-

Hastelloy or stainless steel autoclave (e.g., 300 mL or 1750 mL capacity)

-

Dry ice-acetone bath

-

Distillation apparatus

Procedure:

-

Purge a 300 mL Hastelloy pressure vessel with dry nitrogen and pressure test to 2,000 psig at room temperature.

-

Evacuate the vessel to 1 mm Hg.

-

Charge the vessel with 57 g (0.42 moles) of dry p-toluic acid.

-

Evacuate the vessel again to 1 mm Hg and cool to -40°C in a dry ice-acetone bath.

-

Introduce a 50% molar excess of sulfur tetrafluoride (SF₄) into the cooled vessel.

-

Seal the autoclave and heat the reaction mixture to 160°C. The pressure will rise to approximately 1600 psig.

-

Maintain the reaction at 160°C for 16 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess SF₄ and byproducts (HF and SO₂) into a suitable scrubbing solution.

-

Open the autoclave and collect the crude product.

-

Purify the crude p-tolyl trifluoride by fractional distillation to obtain a product with >99% purity. The conversion is approximately 78%, and the yield, including the recycling of the intermediate p-toluoyl fluoride, can exceed 95%.

Protocol 2: Swarts Reaction of p-Tolyl Trichloride

Materials:

-

p-Tolyl trichloride

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, place p-tolyl trichloride and antimony trifluoride (SbF₃).

-

Add a catalytic amount of antimony pentachloride (SbCl₅). The combination of SbF₃ and a pentavalent antimony salt acts as the "Swarts reagent".[4]

-

Heat the reaction mixture. The temperature will depend on the specific scale and equipment but is typically elevated to drive the halogen exchange.

-

During the reaction, the chlorine atoms on the trichloromethyl group are replaced by fluorine atoms.

-

After the reaction is complete, cool the mixture and carefully quench with water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with water to remove any remaining inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude p-tolyl trifluoride by fractional distillation.

Applications in Research and Development

p-Tolyl trifluoride serves as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a drug candidate. Its chemical stability and reactivity make it a valuable building block in multi-step synthetic pathways.[1]

Conclusion

The synthesis of p-tolyl trifluoride, a journey from the foundational Swarts reaction to more direct fluorination methods, highlights the evolution of organofluorine chemistry. The detailed protocols and characterization data provided in this guide are intended to support researchers and scientists in the effective utilization of this important chemical intermediate. The continued exploration of fluorination methodologies will undoubtedly lead to even more efficient and sustainable routes for the production of p-tolyl trifluoride and other valuable fluorinated compounds, further fueling innovation in drug discovery and materials science.

References

- 1. ck12.org [ck12.org]

- 2. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Swarts Reaction [unacademy.com]

- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. rsc.org [rsc.org]

- 8. α,α,α-trifluoro-p-tolyl isocyanate [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 4-Methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzotrifluoride (also known as 4-(trifluoromethyl)toluene), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-Methylbenzotrifluoride. This information is critical for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Methylbenzotrifluoride is characterized by signals corresponding to the aromatic protons and the methyl group protons.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Ar-H | 7.51 | d | 8.1 | 2H, ortho to -CF₃ |

| Ar-H | 7.23 | d | 7.9 | 2H, meta to -CF₃ |

| CH ₃ | 2.42 | s | - | 3H, methyl group |

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of 4-Methylbenzotrifluoride, including the characteristic quartet for the trifluoromethyl carbon.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 141.6 | s | - | C -CH₃ |

| 129.5 | s | - | C H (meta to -CF₃) |

| 129.3 (q) | q | 32.4 | C -CF₃ |

| 125.4 (q) | q | 3.8 | C H (ortho to -CF₃) |

| 124.2 (q) | q | 272.1 | -C F₃ |

| 21.3 | s | - | -C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylbenzotrifluoride displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1620 | Medium | Aromatic C=C stretch |

| 1450 | Medium | CH₃ asymmetric bending |

| 1325 | Strong | C-F stretch (CF₃) |

| 1165, 1125 | Strong | C-F stretch (CF₃) |

| 1070 | Strong | C-F stretch (CF₃) |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the NMR and IR spectra of 4-Methylbenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of 4-Methylbenzotrifluoride for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or acetone, and allowing it to dry completely.

-

Place a single drop of neat 4-Methylbenzotrifluoride directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

-

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of 4-Methylbenzotrifluoride to confirm its molecular structure.

Caption: Workflow for structural elucidation of 4-Methylbenzotrifluoride.

Solubility of 4-Methylbenzotrifluoride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, also known as α,α,α-trifluoro-p-xylene, is a fluorinated aromatic compound with increasing importance in the pharmaceutical and agrochemical industries. Its unique properties, imparted by the trifluoromethyl group, make it a valuable building block in the synthesis of novel chemical entities. A thorough understanding of its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of 4-Methylbenzotrifluoride, including qualitative data, detailed experimental protocols for solubility determination, and logical frameworks for understanding its solubility behavior.

Core Concepts: Understanding Solubility

The solubility of a compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Methylbenzotrifluoride, a molecule with both aromatic (nonpolar) and trifluoromethyl (polar) characteristics, its solubility will depend on the balance of these properties in relation to the solvent.

Quantitative Solubility Data

Currently, specific quantitative solubility data for 4-Methylbenzotrifluoride in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently describe it as being readily soluble in common organic solvents.[1]

Table 1: Qualitative Solubility of 4-Methylbenzotrifluoride in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Readily Soluble[1] |

| Acetone | Readily Soluble[1] |

| Dichloromethane | Readily Soluble[1] |

| Methanol | Expected to be readily soluble |

| Tetrahydrofuran (THF) | Expected to be readily soluble |

| Ethyl Acetate | Expected to be readily soluble |

| Toluene | Expected to be readily soluble |

| Hexane | Expected to have lower solubility |

Note: "Expected to be readily soluble" is based on the principle of "like dissolves like" and the known properties of 4-Methylbenzotrifluoride and the respective solvents. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of 4-Methylbenzotrifluoride in an organic solvent, adapted from the widely recognized shake-flask method.

Protocol 1: Shake-Flask Method for Determining the Solubility of a Liquid in an Organic Solvent

1. Objective: To determine the saturation solubility of 4-Methylbenzotrifluoride in a specified organic solvent at a controlled temperature.

2. Materials and Apparatus:

- 4-Methylbenzotrifluoride (purity >99%)

- Selected organic solvent (HPLC grade or equivalent)

- Analytical balance (± 0.1 mg)

- Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)

- Thermostatic shaking incubator or water bath with orbital shaker

- Centrifuge capable of achieving at least 10,000 x g

- Calibrated positive displacement pipettes

- Volumetric flasks

- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC-UV)

- Syringes and syringe filters (0.22 µm, solvent-compatible)

3. Procedure:

4. Data Reporting: Report the average solubility value from at least three replicate experiments, along with the standard deviation, the experimental temperature, and the analytical method used.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of 4-Methylbenzotrifluoride.

Caption: "Like Dissolves Like" principle applied to 4-Methylbenzotrifluoride solubility.

Conclusion

References

Health and Safety Data for 1-Methyl-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-methyl-4-(trifluoromethyl)benzene (CAS RN: 6140-17-6), also known as p-trifluoromethyltoluene. The information is compiled and presented to meet the needs of professionals in research, drug development, and other scientific fields who may handle or be exposed to this compound. This document summarizes key toxicological and physical properties, outlines standardized experimental protocols for safety assessment, and visualizes relevant workflows and metabolic pathways.

Core Safety and Physical Data

1-Methyl-4-(trifluoromethyl)benzene is a colorless liquid with a molecular formula of C8H7F3 and a molar mass of 160.14 g/mol .[1] It is classified as a flammable liquid and is associated with a range of health hazards, including skin, eye, and respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-methyl-4-(trifluoromethyl)benzene is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C8H7F3 | [1] |

| Molar Mass | 160.14 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.144 g/mL at 25°C | [1] |

| Boiling Point | 129°C | [1] |

| Flash Point | 81°F (27.2°C) | [1] |

| Vapor Pressure | 12.6 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.426 | [1] |

Toxicological Data Summary

| Hazard Class | Hazard Statement | GHS Code | Source |

| Flammable liquids | Highly flammable liquid and vapour | H225 | [2] |

| Flammable liquids | Flammable liquid and vapour | H226 | [2] |

| Acute toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Skin corrosion/irritation | Causes skin irritation | H315 | [2] |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | [2] |

| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 | [2] |

Note: The absence of specific LD50/LC50 values in readily available literature highlights the need for caution and adherence to the precautionary principles outlined by the GHS classification.

Experimental Protocols for Health and Safety Assessment

The following sections detail the standardized methodologies for key toxicological assessments, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are fundamental for generating reliable and reproducible safety data.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats, via oral gavage. The primary endpoint is the LD50, which is the statistically derived single dose that is expected to cause death in 50% of the animals.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats) are used. Animals are acclimatized to the laboratory conditions before the study.

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose level per group. The substance is typically administered using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for a period of at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern. The time of death is recorded.

-

Data Analysis: The LD50 value is calculated using a suitable statistical method (e.g., probit analysis).

Dermal and Eye Irritation (Based on OECD Test Guidelines 404 and 405)

These tests are designed to assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Dermal Irritation/Corrosion (OECD 404):

-

Test Animal: The albino rabbit is the preferred species.

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure and Observation: The exposure duration is typically 4 hours. After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours after patch removal).

Eye Irritation/Corrosion (OECD 405):

-

Test Animal: Healthy, adult albino rabbits are used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Visualizations of Experimental Workflows and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described experimental protocols and a probable metabolic pathway for 1-methyl-4-(trifluoromethyl)benzene.

Caption: Workflow for Acute Toxicity and Irritation Testing.

Caption: Probable Metabolic Pathway of 1-Methyl-4-(trifluoromethyl)benzene.

Conclusion

This technical guide provides essential health and safety information for 1-methyl-4-(trifluoromethyl)benzene, tailored for a scientific audience. The provided data on physical and chemical properties, along with GHS hazard classifications, underscores the importance of appropriate handling and safety precautions. The detailed experimental protocols, based on OECD guidelines, offer a framework for conducting further toxicological assessments. The visualized workflows and metabolic pathway aim to provide a clearer understanding of the safety evaluation process and the likely biological fate of the compound. Researchers, scientists, and drug development professionals are encouraged to use this guide as a foundational resource for the safe and informed use of 1-methyl-4-(trifluoromethyl)benzene in their work.

References

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of 4-Methylbenzotrifluoride as a foundational building block in the synthesis of advanced pharmaceuticals and agrochemicals.

Introduction

4-Methylbenzotrifluoride, a colorless liquid with the chemical formula C₈H₇F₃, has emerged as a critical starting material and intermediate in the landscape of modern chemical research.[1] Its strategic importance lies in the presence of the trifluoromethyl (-CF₃) group attached to a toluene backbone. The incorporation of the -CF₃ moiety into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This technical guide delves into the primary applications of 4-Methylbenzotrifluoride, providing detailed experimental protocols for key transformations, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Synthesis

The primary utility of 4-Methylbenzotrifluoride in research is as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its methyl group can be readily functionalized, and the trifluoromethylated phenyl ring provides a stable scaffold with desirable physicochemical properties.

Pharmaceutical Synthesis: The Case of Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][6] The synthesis of Sorafenib utilizes a key intermediate derived from 4-Methylbenzotrifluoride: 4-chloro-3-(trifluoromethyl)aniline.[7] The trifluoromethyl group in Sorafenib is crucial for its biological activity, contributing to its binding affinity and metabolic stability.[8]

Experimental Workflow: Synthesis of Sorafenib Intermediate

The following diagram illustrates a plausible synthetic pathway from a derivative of 4-Methylbenzotrifluoride to a key precursor of Sorafenib.

References

- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902) | 320-51-4 [evitachem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trifluoromethylation of Toluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly aromatic systems like toluene derivatives, is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core methodologies for the trifluoromethylation of toluene derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Methodologies and Data Presentation

The trifluoromethylation of toluene and its derivatives can be broadly categorized into four main approaches: photoredox catalysis, electrophilic trifluoromethylation, radical trifluoromethylation, and transition-metal-catalyzed trifluoromethylation. The choice of method depends on the substrate's electronic properties, the desired regioselectivity, and functional group tolerance.

Table 1: Photoredox-Catalyzed Trifluoromethylation of Toluene Derivatives

| Entry | Toluene Derivative | Trifluoromethylating Agent | Catalyst/Conditions | Yield (%) | Regioisomeric Ratio (o:m:p) | Reference |

| 1 | Toluene | CF₃SO₂Cl | Ru(bpy)₃Cl₂ (photocatalyst), K₂HPO₄, MeCN/H₂O, visible light | 75 | 45:10:45 | [1][2] |

| 2 | p-Xylene | CF₃SO₂Cl | Ir(ppy)₃ (photocatalyst), K₂CO₃, DMF, blue LED | 82 | - | [3] |

| 3 | o-Chlorotoluene | CF₃I | Ru(Phen)₃Cl₂ (photocatalyst), DBU, CH₃CN, visible light | 65 | Major: 4-CF₃ | [4] |

| 4 | m-Nitrotoluene | CF₃SO₂Na (Langlois' Reagent) | fac-Ir(ppy)₃ (photocatalyst), Na₂HPO₄, DMSO, visible light | 58 | Major: 3-NO₂, 5-CF₃ | [5][6] |

Table 2: Electrophilic Trifluoromethylation of Toluene Derivatives

| Entry | Toluene Derivative | Trifluoromethylating Agent | Reagent/Conditions | Yield (%) | Regioisomeric Ratio (o:m:p) | Reference |

| 1 | Toluene | Togni's Reagent II | AgOTf, CH₂Cl₂ | 68 | 40:20:40 | [7][8] |

| 2 | p-Methoxytoluene | Umemoto's Reagent | BF₃·OEt₂, CH₂Cl₂ | 85 | 95% ortho | [9] |

| 3 | o-Toluidine | Togni's Reagent I | Zn(OTf)₂, DCE | 72 | Major: 4-CF₃ | |

| 4 | m-Fluorotoluene | Umemoto's Reagent | Cu(OTf)₂, MeCN | 60 | 3-F, 6-CF₃ and 3-F, 4-CF₃ | [10] |

Table 3: Radical Trifluoromethylation of Toluene Derivatives

| Entry | Toluene Derivative | Trifluoromethylating Agent | Initiator/Conditions | Yield (%) | Regioisomeric Ratio (o:m:p) | Reference |

| 1 | Toluene | CF₃SO₂Na (Langlois' Reagent) | t-BuOOH, DMSO, 80 °C | 70 | 50:15:35 | [6] |

| 2 | p-Cresol | CF₃SO₂Na (Langlois' Reagent) | K₂S₂O₈, MeCN/H₂O, 80 °C | 78 | 90% ortho | [6] |

| 3 | o-Nitrotoluene | CF₃I | AIBN, Benzene, 80 °C | 55 | Major: 4-CF₃ | [11] |

| 4 | m-Xylene | CF₃SO₂Na (Langlois' Reagent) | (NH₄)₂S₂O₈, CH₃CN/H₂O, 60 °C | 65 | 2,4-diMe, 6-CF₃ and 2,4-diMe, 5-CF₃ |

Table 4: Transition-Metal-Catalyzed Trifluoromethylation of Toluene Derivatives

| Entry | Toluene Derivative | Trifluoromethylating Agent | Catalyst/Conditions | Yield (%) | Regioisomeric Ratio (o:m:p) | Reference |

| 1 | Toluene | TMSCF₃ (Ruppert-Prakash Reagent) | Pd(OAc)₂, AgF, MeCN | 60 | 30:40:30 | [12] |

| 2 | p-Tolylboronic acid | Togni's Reagent II | CuI, 1,10-phenanthroline, K₂CO₃, diglyme, 35 °C | 88 | - | [7] |

| 3 | o-Iodotoluene | TMSCF₃ (Ruppert-Prakash Reagent) | CuI, KF, NMP, 100 °C | 75 | - | [13][14] |

| 4 | m-Toluic acid | Togni's Reagent I | Ag₂CO₃, Pd(OAc)₂, TFA, DCE, 80 °C | 52 | Major: 5-CF₃ | [12] |

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of Toluene

This protocol is a representative procedure for the direct C-H trifluoromethylation of an unactivated arene using a photoredox catalyst.[1][2]

Materials:

-

Toluene (1.0 mmol)

-

CF₃SO₂Cl (1.5 mmol)

-

Ru(bpy)₃Cl₂ (0.01 mmol, 1 mol%)

-

K₂HPO₄ (2.0 mmol)

-

Acetonitrile (MeCN) (5 mL)

-

Water (H₂O) (5 mL)

-

Schlenk flask or vial equipped with a magnetic stir bar

-

Visible light source (e.g., blue LED lamp, ~450 nm)

Procedure:

-

To a Schlenk flask, add toluene, K₂HPO₄, and Ru(bpy)₃Cl₂.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed MeCN and H₂O to the flask via syringe.

-

Add CF₃SO₂Cl to the reaction mixture under the inert atmosphere.

-

Seal the flask and place it approximately 5-10 cm from the visible light source.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated toluene isomers.

Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of a Toluene Derivative (Aryl Boronic Acid)

This protocol describes a common method for the copper-catalyzed trifluoromethylation of an aryl boronic acid, a versatile synthetic intermediate.[7]

Materials:

-

p-Tolylboronic acid (1.0 mmol)

-

Togni's Reagent II (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Diglyme (5 mL)

-

Schlenk flask or vial equipped with a magnetic stir bar

Procedure:

-

To a Schlenk flask, add p-tolylboronic acid, Togni's Reagent II, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add degassed diglyme to the flask via syringe.

-

Seal the flask and place it in a preheated oil bath at 35 °C.

-

Stir the reaction mixture for 14 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford the desired trifluoromethylated product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a general experimental workflow for the trifluoromethylation of toluene derivatives.

Caption: Mechanism of Photoredox-Catalyzed C-H Trifluoromethylation.

Caption: General Experimental Workflow for Trifluoromethylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. brynmawr.edu [brynmawr.edu]

- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

4-Methylbenzotrifluoride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, also known as p-trifluoromethyltoluene, is a key aromatic building block in modern organic synthesis. Its unique combination of a methyl group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring imparts distinct physical and chemical properties, making it a valuable precursor for a wide range of applications, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the properties, key reactions, and applications of 4-methylbenzotrifluoride, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

4-Methylbenzotrifluoride is a colorless liquid at room temperature.[1][2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of 4-Methylbenzotrifluoride and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Methylbenzotrifluoride | C₈H₇F₃ | 160.14 | 129 | - | 1.144 | 1.426 |

| 4-(Bromomethyl)benzotrifluoride | C₈H₆BrF₃ | 239.03 | 65-69 (5 mmHg) | 29-33 | 1.546 | 1.484 |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 247 | 219-222 | - | - |

| 3-Nitro-4-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | - | - | - | - |

Data compiled from various sources.[1][3][4]

Table 2: Spectroscopic Data for 4-Methylbenzotrifluoride and its Derivatives

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

| 4-Methylbenzotrifluoride | 7.49 (d, 2H), 7.21 (d, 2H), 2.41 (s, 3H) | 138.3, 129.7, 125.4 (q), 124.6 (q), 21.2 | Conforms to structure |

| 4-(Bromomethyl)benzotrifluoride | 7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H) | - | - |

| 4-(Trifluoromethyl)benzoic acid | 8.20 (d, 2H), 7.80 (d, 2H) | - | - |

| 3-Nitro-4-methylbenzotrifluoride | 8.05 (s, 1H), 7.65 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H) | - | - |

Data compiled from various sources.[5][6]

Key Synthetic Transformations

The reactivity of 4-methylbenzotrifluoride is characterized by reactions of the aromatic ring, the benzylic methyl group, and the influence of the trifluoromethyl group on regioselectivity.

Electrophilic Aromatic Substitution: Nitration

The trifluoromethyl group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. In the nitration of 4-methylbenzotrifluoride, the directing effects of the two groups lead primarily to substitution at the position ortho to the methyl group and meta to the trifluoromethyl group.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 [sigmaaldrich.com]

- 5. 4-Methylbenzotrifluoride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Exploratory Reactions Involving 4-Methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzotrifluoride, a readily available and versatile building block, has garnered significant attention in the fields of medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the benzene ring provides two distinct points for chemical modification, allowing for the synthesis of a diverse array of complex molecules. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of key exploratory reactions involving 4-methylbenzotrifluoride and its derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Introduction

4-Methylbenzotrifluoride, also known as p-xylene, α,α,α-trifluoro-, is a colorless liquid with the chemical formula C₈H₇F₃.[1] Its utility as a synthetic intermediate stems from the unique reactivity imparted by its substituents. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, and it also influences the acidity of the benzylic protons of the methyl group. This guide will delve into several classes of reactions that leverage these properties to construct valuable molecular architectures.

Physicochemical Properties of 4-Methylbenzotrifluoride

A summary of the key physical and chemical properties of 4-methylbenzotrifluoride is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₇F₃ |

| Molecular Weight | 160.14 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 129 °C (lit.) |

| Density | 1.144 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.426 (lit.) |

| CAS Number | 6140-17-6 |

Key Exploratory Reactions and Experimental Protocols

This section details the experimental procedures for several important transformations starting from 4-methylbenzotrifluoride and its derivatives.

Nitration of 4-Methylbenzotrifluoride

Nitration of the aromatic ring is a fundamental electrophilic aromatic substitution reaction. Due to the directing effects of the methyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups, the nitration of 4-methylbenzotrifluoride can lead to a mixture of isomers.

Experimental Protocol:

A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.[2] While maintaining the temperature between -16°C and -22°C, 100 g (0.62 moles) of 3-methylbenzotrifluoride is added dropwise with vigorous stirring over a period of about 2 hours and 15 minutes.[2] After the addition is complete, the stirring is continued for an additional 15 minutes. The reaction mixture is then poured into ice water, and methylene chloride is added to separate the nitrated products. The organic layer is subsequently washed with a sodium carbonate solution. The solvent is removed on a rotary evaporator to yield an oil.[2]

Quantitative Data:

The resulting oil typically comprises a mixture of isomers. For the nitration of 3-methylbenzotrifluoride, a representative product distribution determined by gas-liquid chromatography (GLC) and ¹⁹F NMR is as follows:

| Isomer | Percentage (%) |

| 2-nitro-3-methylbenzotrifluoride | 43 |

| 4-nitro-3-methylbenzotrifluoride | 31 |

| 6-nitro-3-methylbenzotrifluoride | 24 |

| 5-nitro-3-methylbenzotrifluoride | ~1 |

Table 2: Isomer distribution from the nitration of 3-methylbenzotrifluoride.[2]

Caption: Workflow for the nitration of 4-Methylbenzotrifluoride.

Benzylic Bromination

The methyl group of 4-methylbenzotrifluoride can be selectively halogenated at the benzylic position using radical initiators, providing a versatile intermediate, 4-(trifluoromethyl)benzyl bromide.

Experimental Protocol:

To a mixture of a methyl benzene derivative (5 mmol) and N-bromosuccinimide (NBS) (7 mmol) in acetonitrile (20 ml), tetrachlorosilane (SiCl₄) (7 mmol) is added, and the reaction mixture is stirred at room temperature.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is quenched with cold water, extracted with dichloromethane (CH₂Cl₂), and dried over anhydrous magnesium sulfate (MgSO₄). The solvent is then evaporated under vacuum, and the residue is purified by column chromatography using a hexane-ethyl acetate (30:1) eluent to yield the pure benzyl bromide.[3]

Quantitative Data:

| Substrate | Product | Yield (%) |

| 4-Bromotoluene | 4-Bromobenzyl bromide | 84 |

Table 3: Yield for the benzylic bromination of a substituted toluene.[3]

Caption: Simplified radical mechanism for benzylic bromination.

Oxidation to 4-(Trifluoromethyl)benzoic Acid

The methyl group can be oxidized to a carboxylic acid, a valuable functional group for further derivatization, particularly in the synthesis of amides and esters.

Experimental Protocol:

In a 15 mL glass reaction tube, add water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).[4] Connect an oxygen balloon to the tube. Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour. After the reaction is complete, cool the mixture. The crude solid product is separated by centrifugation, washed with 3 mL of water via sonication, centrifuged again, and dried to a constant weight to obtain the target product.[4]

Quantitative Data:

| Starting Material | Product | Yield (%) |

| p-Trifluorobenzaldehyde | 4-(Trifluoromethyl)benzoic acid | 99 |

Table 4: Yield for the oxidation of p-trifluorobenzaldehyde.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 4-methylbenzotrifluoride are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction is a powerful method for forming biaryl structures.

Experimental Protocol:

To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[5] Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol). The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours, with progress monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Quantitative Data:

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | up to 97 |

Table 5: Representative yield for a Suzuki-Miyaura coupling reaction.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a versatile method for the synthesis of arylamines.

Experimental Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[6] Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Evacuate and backfill the Schlenk tube with the inert gas three times. Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 24 hours. After cooling, the reaction is worked up and the product is purified by chromatography.[6]

Quantitative Data:

| Ligand | Base | Yield (%) |

| XPhos | NaOtBu | 95 |

| RuPhos | NaOtBu | 91 |

| SPhos | NaOtBu | 88 |

| XPhos | K₃PO₄ | 78 |

| XPhos | Cs₂CO₃ | 85 |

Table 6: Ligand and base screening for the amination of 4-bromobenzotrifluoride with aniline.[6]

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution, especially when other electron-withdrawing groups are present.

Experimental Protocol:

A general procedure involves dissolving the activated aryl halide (e.g., 4-chloro-3-nitrobenzotrifluoride) in a suitable solvent such as DMF or DMSO. The nucleophile (e.g., an amine or alkoxide) is then added, often in the presence of a base like potassium carbonate, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data:

| Aryl Halide | Nucleophile | Product | Yield (%) |

| 2,4-Dinitrochlorobenzene | Aniline | N-(2,4-dinitrophenyl)aniline | High |

Table 7: Representative yield for a nucleophilic aromatic substitution reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylbenzotrifluoride as a key starting material for the preparation of valuable pharmaceutical intermediates. The trifluoromethyl group (-CF3) imparts unique properties to molecules, such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design.[1] This document outlines the synthesis of three key intermediates—4-(trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzyl bromide—and their subsequent application in the synthesis of active pharmaceutical ingredients (APIs).

Key Pharmaceutical Intermediates from 4-Methylbenzotrifluoride

4-Methylbenzotrifluoride serves as a versatile precursor for a range of pharmaceutical intermediates.[2] The primary transformations involve oxidation of the methyl group to an aldehyde or a carboxylic acid, or benzylic bromination. These intermediates are crucial building blocks in the synthesis of various drugs.

| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications in Pharma |

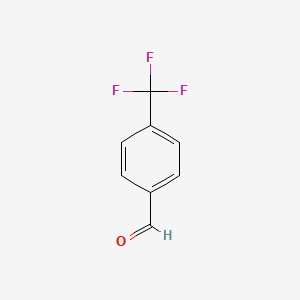

| 4-(Trifluoromethyl)benzaldehyde |  | C₈H₅F₃O | 174.12 | Synthesis of Lanperisone, imines, and other heterocyclic compounds.[3] |

| 4-(Trifluoromethyl)benzoic acid |  | C₈H₅F₃O₂ | 190.12 | Synthesis of Teriflunomide, salicylanilide benzoates, and as a reagent in biochemical research.[4][5] |

| 4-(Trifluoromethyl)benzyl bromide |  | C₈H₆BrF₃ | 239.03 | Used as a protecting group for amines and hydroxyls and in the synthesis of various pharmaceutical compounds.[6] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates from 4-methylbenzotrifluoride are provided below.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde from 4-Methylbenzotrifluoride

This protocol is based on the oxidation of 4-methylbenzotrifluoride.

Materials:

-

4-Methylbenzotrifluoride

-

Nickel/aluminum alloy catalyst (50/50)

-

75% aqueous formic acid

-

Dichloromethane (CH₂Cl₂)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Parr hydrogenation bottle

Procedure:

-

Purge a Parr hydrogenation bottle with N₂ gas.

-

Charge the bottle with 25 g of 4-methylbenzonitrile (can be synthesized from 4-methylbenzotrifluoride), 250 mL of 75% aqueous formic acid, and 3.0 g of powdered nickel/aluminum alloy catalyst.

-

Shake the reaction mixture at 80°C under H₂ gas pressure (3 atmospheres) for 16 hours.

-

After the reaction, continuously extract the mixture with CH₂Cl₂.

-

Analyze the product by Internal Standard Gas-Liquid Chromatography (GLC), which should indicate a high yield of 4-trifluoromethyl benzaldehyde.[7]

Quantitative Data:

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic acid from 4-(Trifluoromethyl)benzaldehyde

This protocol describes the oxidation of 4-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid.

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Water

-

Oxygen balloon

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3% mole fraction), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3% mole fraction).

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour under atmospheric pressure oxygen.

-

After the reaction is complete, cool the mixture.

-

Separate the crude product solid by centrifugation.

-

Wash the solid ultrasonically with 3 mL of water, centrifuge, and dry to a constant weight to obtain the target product.[9]

Quantitative Data:

-

Yield: 99%[9]

-

Melting Point: 219-220 °C

Protocol 3: Synthesis of 4-(Trifluoromethyl)benzyl bromide from 4-Methylbenzotrifluoride

This protocol details the benzylic bromination of 4-methylbenzotrifluoride. A general procedure for benzylic bromination involves the use of a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and irradiating with a UV lamp. While a specific detailed protocol for this exact transformation was not found in the search results, a general procedure is provided.

Materials:

-

4-Methylbenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure (General):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzotrifluoride in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Physical Properties:

-

Melting Point: 29-33 °C

-

Boiling Point: 65-69 °C/5 mmHg

-

Density: 1.546 g/mL at 25 °C

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic pathways from 4-methylbenzotrifluoride to key pharmaceutical intermediates and a subsequent active pharmaceutical ingredient.

Caption: Synthetic routes from 4-Methylbenzotrifluoride to key intermediates.

Caption: Workflow for the synthesis of Teriflunomide.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Page loading... [guidechem.com]